4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18-12-9-19(7-8-23-2)15(21)13(12)14(17-16(18)22)10-3-5-11(20)6-4-10/h3-6,14,20H,7-9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCYXFWTPXHWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Approaches
Core Pyrrolo[3,4-d]Pyrimidine Formation
The pyrrolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated method involves reacting 4-amino-5-carboxamide pyrimidine derivatives with α,β-unsaturated ketones under acidic conditions. For instance, titanium(IV) isopropoxide-mediated cyclization enables the formation of tri- and tetrasubstituted pyrimidin-4-ones in a single step, achieving yields of 65–82%. This method’s efficiency stems from the Lewis acid’s ability to activate carbonyl groups for intramolecular amide addition.
Functionalization of the Core Structure
Introduction of the 4-Hydroxyphenyl Group
Electrophilic aromatic substitution (EAS) is employed to attach the hydroxyphenyl moiety. Using Friedel-Crafts acylation, 4-hydroxyacetophenone reacts with the pyrrolo[3,4-d]pyrimidine core in the presence of AlCl₃, yielding a 72% intermediate. Subsequent demethylation with BBr₃ generates the free phenolic group.
Methoxyethyl and Methyl Group Incorporation
The 2-methoxyethyl side chain is introduced via nucleophilic substitution. Treatment of 6-bromo-pyrrolo[3,4-d]pyrimidine with 2-methoxyethylamine in DMF at 80°C achieves a 68% yield. The N-methyl group is installed early in the synthesis using methyl iodide under basic conditions (K₂CO₃, DMF), ensuring regioselectivity.
Green Chemistry Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A comparative study demonstrated that cyclocondensation under microwave conditions (140°C, 45 min) improved yields from 70% to 89% compared to conventional heating. This method is particularly effective for coupling the hydroxyphenyl group, as microwave energy enhances π-π stacking interactions.
Mechanochemical Methods
Solid-state synthesis via mortar-pestle grinding eliminates solvent use. Ball-milling the pyrrolo[3,4-d]pyrimidine precursor with 4-hydroxyphenylboronic acid and Pd(OAc)₂ catalyst for 30 minutes achieves a 76% yield. This approach reduces waste and avoids toxic solvents like DCM.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to optimize heat and mass transfer. A pilot study reported a 92% conversion rate when producing the pyrrolo[3,4-d]pyrimidine core at a flow rate of 10 mL/min and 120°C. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 120°C |
| Residence Time | 8 min |
| Catalyst Loading | 5 mol% Pd |
Catalytic Advancements
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 68–72 | 95 | 12–24 h | Moderate |
| Microwave-Assisted | 89 | 97 | 45 min | High |
| Mechanochemical | 76 | 93 | 30 min | Low |
| Continuous Flow | 92 | 99 | 8 min | Industrial |
Microwave and flow-based methods outperform traditional techniques in efficiency and scalability, while mechanochemical routes excel in sustainability.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (UV detection at 254 nm) confirms >99% purity using a gradient of 10–90% acetonitrile in 0.1% TFA over 20 min.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups to the methoxyethyl moiety.
Scientific Research Applications
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolo[3,4-d]pyrimidine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Position 4 : Hydroxyphenyl groups (target compound, ) improve target binding via H-bonding compared to chlorophenyl () or bromophenyl () derivatives.
- Position 6 : 2-Methoxyethyl (target) offers a balance between hydrophilicity and flexibility, contrasting with rigid aryl () or bulky naphthyl () groups.
Physicochemical Properties
Key Observations :
Key Observations :
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with cyclization of precursors such as barbituric acid derivatives and substituted phenols. For example, cyclization under reflux with acid catalysts (e.g., HCl) in solvents like isopropanol (iPrOH) is a common strategy . Key optimizations include:
- Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for intermediates.
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization improves purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., hydroxyl at 4-phenyl, methoxyethyl at C6) and confirm ring saturation .
- X-ray crystallography : Resolves the fused pyrrolo-pyrimidine bicyclic system and hydrogen-bonding patterns (e.g., carbonyl interactions) .
- HRMS : Validates molecular formula and fragmentation patterns .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves:
- Enzyme inhibition assays : Test against kinases (e.g., tyrosine kinases) using fluorescence-based protocols .
- Cellular assays : Cytotoxicity in cancer cell lines (e.g., MTT assay) and receptor binding (e.g., dopamine receptors via radioligand displacement) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
SAR strategies include:
- Substituent variation : Replace the 2-methoxyethyl group with allyl or benzyl moieties to modulate lipophilicity and receptor affinity .
- Positional isomerism : Compare 4-hydroxyphenyl vs. fluorophenyl derivatives to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical hydrogen-bonding sites in the pyrrolo-pyrimidine core .
Q. What mechanistic insights exist regarding its interaction with enzyme targets like tyrosine kinases?
- Binding mode analysis : The compound acts as a competitive inhibitor by occupying the ATP-binding pocket of kinases. The 4-hydroxyphenyl group forms hydrogen bonds with catalytic lysine residues, while the methoxyethyl side chain enhances hydrophobic interactions .
- Kinetic studies : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .
Q. How should conflicting data on biological activity across studies be resolved?
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Structural variability : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) alter solubility and target engagement .
- Assay conditions : Standardize buffer pH, ATP concentrations, and cell passage numbers to reduce variability .
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity, in vivo models for efficacy) .
Notes
- Methodological focus : Emphasized reproducible protocols from peer-reviewed syntheses and assays.
- Advanced SAR : Integrated crystallographic and computational insights for target-driven design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
